![molecular formula C10H15ClN2O2S2 B7528771 1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)
1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a piperazine derivative that has been synthesized using various methods. In
Mecanismo De Acción
The exact mechanism of action of 1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine is not yet fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, as well as a serotonin 5-HT1A receptor agonist. This compound has also been shown to modulate the activity of other neurotransmitters, such as glutamate and GABA.
Biochemical and Physiological Effects:
1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine has been shown to have both biochemical and physiological effects. In animal studies, this compound has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antipsychotic and antidepressant properties. It has also been shown to decrease levels of the stress hormone cortisol, which may contribute to its anxiolytic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine in lab experiments is its potential as a tool for studying the dopamine and serotonin systems in the brain. However, one limitation is that this compound has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully known.
Direcciones Futuras
There are several future directions for research on 1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine. One direction is to study its potential as a treatment for various neuropsychiatric disorders, such as schizophrenia and Alzheimer's disease. Another direction is to explore its potential as a tool for studying the dopamine and serotonin systems in the brain. Additionally, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
In conclusion, 1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine is a chemical compound that has potential applications in drug development. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various neuropsychiatric disorders.
Métodos De Síntesis
The synthesis of 1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine can be achieved using various methods. One of the most common methods involves the reaction of 5-chlorothiophene-2-carboxylic acid with piperazine in the presence of a coupling agent, followed by the reaction with methanesulfonyl chloride. Another method involves the reaction of 5-chlorothiophene-2-carboxylic acid with piperazine in the presence of a base, followed by the reaction with methylsulfonyl chloride.
Aplicaciones Científicas De Investigación
1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine has been studied for its potential applications in drug development. This compound has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propiedades
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S2/c1-17(14,15)13-6-4-12(5-7-13)8-9-2-3-10(11)16-9/h2-3H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIKIZPGAITZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

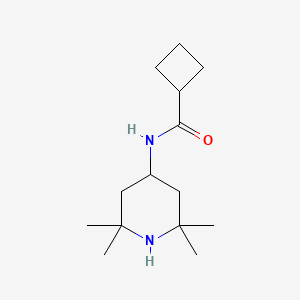
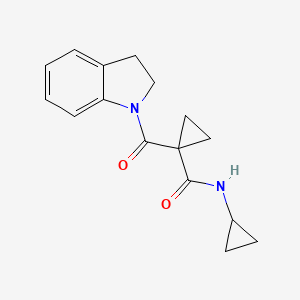
![5-[3-(trifluoromethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7528705.png)
![2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7528710.png)
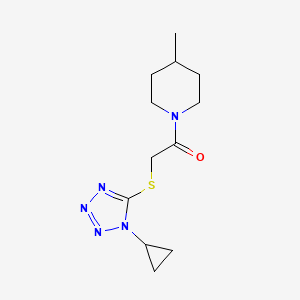

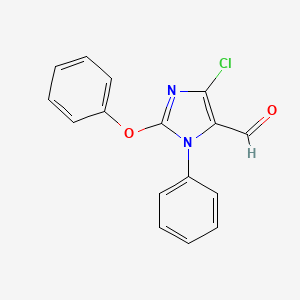
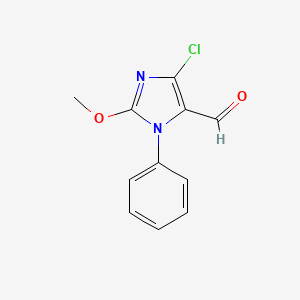
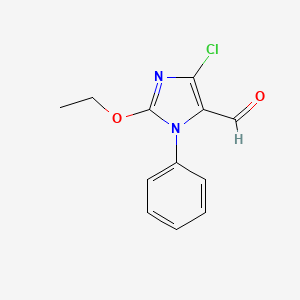

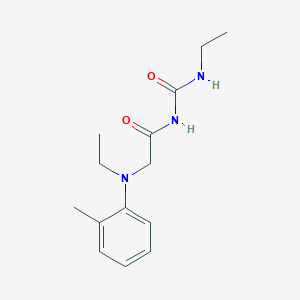
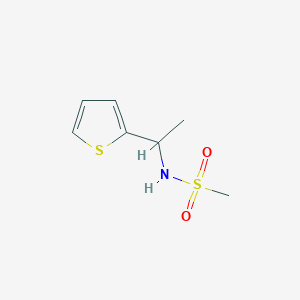

![3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528800.png)